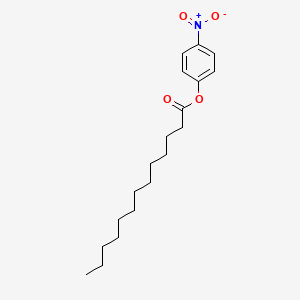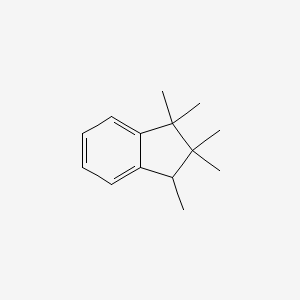
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is known for its unique structural properties due to the presence of multiple methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 1,1,2,3,3-pentamethylindene over palladium on carbon (Pd/C) catalysts can yield the desired compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts like 5% Pd/C and 10% Pd/C. These catalysts facilitate the hydrogenation of precursor compounds, resulting in high yields of the target compound .
化学反応の分析
Types of Reactions
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: The methyl groups in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 1,1,2,2,3-pentamethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s multiple methyl groups contribute to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,2,3,3-Pentamethylindane: A closely related compound with similar structural features but different reactivity and applications.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative with additional methyl groups, leading to distinct chemical properties.
Uniqueness
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
特性
CAS番号 |
74710-04-6 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
1,2,2,3,3-pentamethyl-1H-indene |
InChI |
InChI=1S/C14H20/c1-10-11-8-6-7-9-12(11)14(4,5)13(10,2)3/h6-10H,1-5H3 |
InChIキー |
PLAOCQIEAKPVEA-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2C(C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


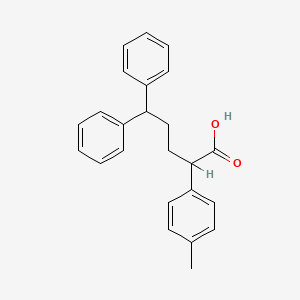
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
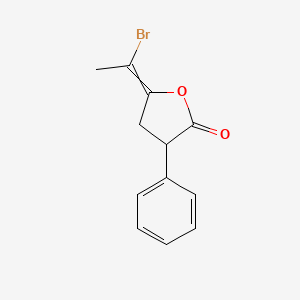
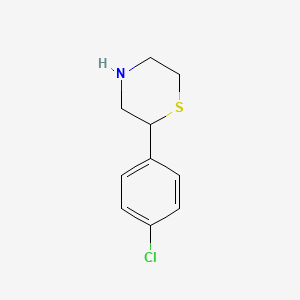
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
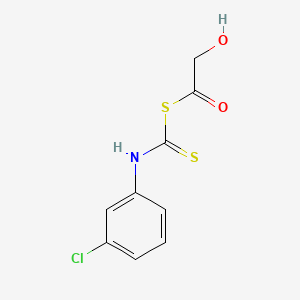

![(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one](/img/structure/B14441173.png)
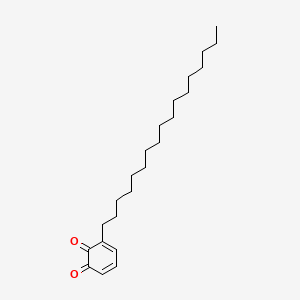

![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)

![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
